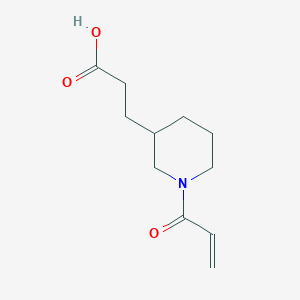![molecular formula C14H19BrN2O3 B7588775 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid, also known as Boc-3-aminopiperidine, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of piperidine derivatives and has a molecular formula of C14H20BrN2O3.
Mecanismo De Acción
The mechanism of action of 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine involves the inhibition of enzymes by binding to their active sites. It has been reported to have a competitive inhibition mechanism for acetylcholinesterase and butyrylcholinesterase, while its inhibition mechanism for monoamine oxidase is non-competitive.
Biochemical and Physiological Effects:
3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine has been reported to have significant biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain, which can improve cognitive function and memory. It has also been reported to have antioxidant and anti-inflammatory properties, which can protect the brain from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine has several advantages for lab experiments. It is easily synthesized and purified, and its inhibitory effects on enzymes can be easily measured using standard biochemical assays. However, its limitations include its low solubility in water and its potential toxicity, which can affect the accuracy of the experimental results.
Direcciones Futuras
There are several future directions for the research on 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine. One potential direction is the development of more potent and selective inhibitors of enzymes involved in neurodegenerative diseases. Another direction is the investigation of the potential applications of 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine in the treatment of other diseases, such as cancer and inflammation. Additionally, the development of new synthetic methods for 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine and its derivatives can lead to the discovery of new compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine involves the reaction between 4-bromo-1-methylpyrrole-2-carboxylic acid and 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters in the brain, and their inhibition can lead to the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[1-(4-bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-16-9-11(15)7-12(16)14(20)17-6-2-3-10(8-17)4-5-13(18)19/h7,9-10H,2-6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYDLBBDHQCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCCC(C2)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)
![3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588735.png)

![3-[1-(Thiadiazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588742.png)

![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)